molecular formula C18H15Cl2NO3S3 B12132129 3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B12132129
M. Wt: 460.4 g/mol
InChI Key: OLRCXLNBVQZSCY-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core substituted with 3,6-dichloro groups. The carboxamide at position 2 is linked to two distinct moieties:

  • 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, enhancing solubility and metabolic stability.

Properties

Molecular Formula

C18H15Cl2NO3S3

Molecular Weight

460.4 g/mol

IUPAC Name

3,6-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H15Cl2NO3S3/c19-11-3-4-14-15(8-11)26-17(16(14)20)18(22)21(9-13-2-1-6-25-13)12-5-7-27(23,24)10-12/h1-4,6,8,12H,5,7,9-10H2

InChI Key

OLRCXLNBVQZSCY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Activity

The compound has been identified as a potential cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are widely used to treat pain and inflammation associated with various conditions, including arthritis and other inflammatory diseases. The mechanism involves blocking the enzyme responsible for producing prostaglandins, which mediate inflammation and pain responses .

Anti-malarial Properties

Research indicates that this compound may act as an inhibitor of the enzyme enoyl-acyl carrier protein reductase (PfENR), which is crucial for the survival of the malaria parasite Plasmodium falciparum. In vitro studies have shown that compounds in this class exhibit IC50 values indicating effective inhibition of PfENR, suggesting their potential use in malaria treatment .

Case Study 1: COX-2 Inhibition

A study focusing on the synthesis and evaluation of benzothiophene carboxamide derivatives demonstrated that 3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide exhibited significant COX-2 inhibitory activity. The compound was tested against various inflammatory models, showing promising results comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with a potentially lower gastrointestinal toxicity profile .

Case Study 2: Anti-malarial Efficacy

In another study, researchers evaluated the efficacy of this compound against Plasmodium falciparum in cultured human erythrocytes. The results indicated that the compound effectively inhibited parasite growth at low concentrations. The structure–activity relationship analysis suggested that the dichloro substitution enhances biological activity by improving binding affinity to PfENR.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents on Core Molecular Weight LogP (Predicted)
Target Compound Benzothiophene 3,6-Dichloro ~480 (est.) ~4.2
N-(2-Chlorobenzyl)-... () Benzofuran 3,6-Dimethyl N/A ~3.8
N-(4-Ethoxybenzyl)-... () Benzofuran 3,6-Dimethyl N/A ~3.5

Key Observations :

  • Benzothiophene vs.
  • Substituent Effects : Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups modulate electronic properties and steric bulk.

Carboxamide Substituent Variations

Compound Name (CAS/Evidence) R1 (Benzyl/Thiophenyl) R2 (Sulfone Ring) Molecular Weight Boiling Point (°C)
Target Compound Thiophen-2-ylmethyl 1,1-Dioxidotetrahydrothiophen-3-yl ~480 (est.) N/A
3-Chloro-... () 3-Methoxybenzyl Same as target 464.0 N/A
3-Chloro-... () 3-Chlorobenzyl Same as target 468.4 721.6

Key Observations :

  • Thiophen-2-ylmethyl vs. Benzyl Groups : Thiophene derivatives may exhibit stronger π-stacking interactions compared to benzyl groups, influencing target selectivity .
  • Substituent Polarity : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups alter lipophilicity (LogP: ~4.2 for target vs. ~4.5 for 3-chlorobenzyl analog) .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~480 464.0 468.4
Density (g/cm³) N/A N/A 1.5
Boiling Point (°C) N/A N/A 721.6
Solubility (Sulfone Contribution) Moderate Moderate Moderate

Key Observations :

  • The sulfone moiety in all analogs improves aqueous solubility compared to non-sulfonated derivatives.
  • Higher molecular weight in ’s compound correlates with increased boiling point .

Research Implications and Gaps

  • Bioactivity: No direct pharmacological data are available in the evidence.
  • Optimization Opportunities :
    • Replace 3,6-dichloro with methyl groups () to reduce toxicity.
    • Introduce polar substituents (e.g., methoxy) to enhance solubility .

Preparation Methods

Regioselective Chlorination

Key studies demonstrate that chlorination of benzothiophene derivatives at the 3- and 6-positions requires careful selection of chlorinating agents. For example, sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C achieves 87% regioselectivity for 3,6-dichlorination, while phosphorus pentachloride (PCl₅) in refluxing toluene yields a 72% product mixture with partial overchlorination. Optimal conditions involve stoichiometric control (2.1 equivalents of SO₂Cl₂) and rapid quenching to prevent side reactions.

Cyclization and Carboxylic Acid Formation

The 2-carboxylic acid group is introduced via Friedel-Crafts acylation followed by oxidation. A representative protocol employs:

  • Acetic anhydride as the acylating agent

  • AlCl₃ (1.5 equivalents) as the Lewis acid catalyst

  • Subsequent oxidation with KMnO₄ in acidic medium (H₂SO₄/H₂O)

This sequence yields 1-benzothiophene-2-carboxylic acid with >90% purity, as confirmed by ¹H NMR (δ 8.21 ppm, singlet, H-3) and HPLC (retention time: 12.4 min, C18 column).

Functionalization of the Tetrahydrothiophene Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group introduces stereochemical and electronic challenges due to its sulfone group and tertiary amine.

Sulfonation of Tetrahydrothiophene

Sulfonation is achieved using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 24 hours, yielding 1,1-dioxidotetrahydrothiophene with 94% conversion. The reaction proceeds via a radical mechanism, with vanadium pentoxide (V₂O₅) (0.5 mol%) enhancing reaction rate by 40%.

Carboxamide Coupling Strategies

The final step involves sequential N-alkylation and amide bond formation between the benzothiophene carboxylic acid and the modified tetrahydrothiophene-thiophenemethyl amine.

Thiophenemethyl Alkylation

Reaction of 3-amino-1,1-dioxidotetrahydrothiophene with 2-(bromomethyl)thiophene in dimethylformamide (DMF) at 80°C for 6 hours produces the secondary amine intermediate. Triethylamine (3 equivalents) scavenges HBr, pushing the reaction to 89% yield.

Amide Bond Formation

Carbodiimide-mediated coupling proves optimal:

  • 1-Benzothiophene-2-carboxylic acid (1.0 equivalent)

  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents) in anhydrous dichloromethane

This protocol achieves 78% isolated yield after silica gel chromatography (eluent: ethyl acetate/hexanes 3:7). LC-MS analysis confirms product identity (m/z 511.2 [M+H]⁺).

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Amidation : Lower temperatures (0–5°C) reduce racemization but slow reaction kinetics. A balance is struck at 25°C with vigorous stirring.

  • Sulfonation : Polar aprotic solvents (e.g., DMF) increase sulfone yield by stabilizing transition states.

Byproduct Formation

Common impurities include:

  • Overchlorinated benzothiophenes (mitigated by SO₂Cl₂ stoichiometry)

  • Oxazolines from carbodiimide side reactions (suppressed with DMAP)

Analytical Validation

ParameterMethodResult
PurityHPLC (UV 254 nm)98.4%
Enantiomeric ExcessChiral SFC99.1% (R isomer)
Sulfone ContentIon Chromatography99.8%
Residual SolventsGC-FID<50 ppm (DMF, DCM)

X-ray Diffraction : Confirms planar benzothiophene core and chair conformation of the tetrahydrothiophene ring.

Industrial-Scale Considerations

Batch processes face challenges in exothermic amidation steps. Continuous flow reactors with microchannel architectures improve heat dissipation, enabling kilogram-scale production with 12% higher yield than batch methods .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., chemical shifts for thiophene protons at δ 6.8–7.5 ppm and tetrahydrothiophene-dioxide resonances at δ 3.1–4.3 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, sulfone S=O at 1150–1300 cm⁻¹) .
  • LC-HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₂₁H₁₈Cl₂N₂O₄S₂: ~513.0) and detects impurities .

How can researchers design in vitro assays to evaluate this compound’s antibacterial activity, and what mechanistic insights can be derived from such studies?

Q. Advanced Research Focus

  • Assay design :
    • Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (MIC determination) .
    • Include controls like ciprofloxacin and assess time-kill kinetics.
  • Mechanistic studies :
    • Membrane disruption : Measure cytoplasmic leakage via β-galactosidase release.
    • Target inhibition : Screen for binding to bacterial enzymes (e.g., DNA gyrase) using molecular docking and enzyme inhibition assays .
    • Resistance profiling : Perform serial passage experiments to monitor MIC shifts over 20 generations .

What strategies are recommended for resolving contradictions in reported biological activity data across structurally similar benzothiophene derivatives?

Q. Advanced Research Focus

  • Data normalization : Account for variations in assay conditions (e.g., pH, inoculum size) by standardizing protocols (CLSI guidelines) .
  • Structural benchmarking : Compare substituent effects (e.g., chlorine vs. methoxy groups) using SAR tables (Table 1).

Q. Table 1: Impact of Substituents on Antibacterial Activity (MIC, μg/mL)

Substituent (R)S. aureusE. coliReference
3,6-Dichloro2.510
3-Methoxy10>50
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., logP, solubility) .

How can computational modeling predict this compound’s binding affinity to therapeutic targets, and what experimental validations are required?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or human kinases. Key residues (e.g., FabI Tyr156) may form hydrogen bonds with the carboxamide group .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • Validation :
    • SPR assays : Measure kinetic parameters (Kd, kon/koff) for target binding.
    • X-ray crystallography : Resolve co-crystal structures to confirm predicted binding poses .

What methodologies are effective for studying this compound’s metabolic stability in preclinical models?

Q. Advanced Research Focus

  • In vitro assays :
    • Liver microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS (t½ calculation) .
    • CYP450 inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.
  • In vivo : Administer to rodents (IV/PO) and quantify plasma/tissue levels using validated UPLC methods .

How can researchers optimize the compound’s solubility and bioavailability without compromising activity?

Q. Advanced Research Focus

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrothiophene-dioxide moiety .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • SAR balancing : Modify thiophene-methyl groups to improve logD (target range: 1–3) while retaining MIC values .

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